
セファピリン
概要
説明
セファピリンは、第1世代セファロスポリン系抗生物質であり、一般的にはセファダイルという商品名で販売されています。グラム陽性菌およびグラム陰性菌の幅広い菌種に対して有効です。 セファピリンは注射剤として入手可能であり、さまざまな細菌感染症の治療に使用されます . 米国では、ヒト用としての製造は中止されています .
2. 製法
合成経路と反応条件: セファピリンは、7-アミノセファロスポラン酸 (7-ACA) から合成されます。合成経路は、7-ACA をブロモアセチルクロリドと反応させてアミドを形成することから始まります。 このアミドを4-チオピリジンと反応させてセファピリンが生成されます .
工業的生産方法: セファピリンの工業的生産には、等電点結晶化法が使用され、高純度のセファピリンナトリウムA型結晶化合物が得られます . この方法により、高純度で品質が安定したセファピリンを生産することができます。
作用機序
セファピリンの殺菌作用は、細胞壁合成の阻害によるものです。 セファピリンは、細菌細胞壁の内側に位置するペニシリン結合タンパク質 (PBP) に結合し、細菌細胞壁合成の第3段階かつ最終段階を阻害します . これにより、細菌細胞の溶解と死滅が起こります。
類似化合物:
セファゾリン: グラム陽性菌に対して幅広い活性を有する第1世代セファロスポリン系抗生物質です.
セフラジン: さまざまな細菌感染症の治療に使用される別の第1世代セファロスポリン系抗生物質です.
セファピラミン: 作用機序は類似していますが、薬物動態が異なるセファロスポリン系抗生物質です.
セファピリンの独自性: セファピリンは、ペニシリン結合タンパク質に対する特異的な結合親和性と、幅広い菌種に対する有効性により、他に類を見ないものです。 特に牛の乳房炎の治療における獣医学における使用は、セファピリンを他のセファロスポリン系抗生物質から区別する特徴です .
科学的研究の応用
Clinical Applications
-
Intramammary Infections in Dairy Cattle
- Cephapirin is extensively used to treat intramammary infections (mastitis) in dairy cows. Studies demonstrate that it effectively reduces bacterial counts in milk and improves clinical outcomes in infected animals. A notable study indicated that cephapirin significantly reduced the presence of Staphylococcus aureus in infected mammary glands, thereby improving milk quality and yield .
-
Respiratory Infections
- In human medicine, cephapirin has shown effectiveness against respiratory tract infections. A clinical evaluation involving 27 patients with pulmonary infections revealed a success rate of approximately 84%, with significant improvement noted in cases of staphylococcal and streptococcal infections .
- Urinary Tract Infections
In Vitro Efficacy
Cephapirin exhibits potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. In vitro studies have shown:
- Staphylococcus aureus : All strains tested were inhibited by concentrations as low as 5 µg/ml .
- Escherichia coli : Effective against over 80% of strains at concentrations of 7.5 µg/ml or less .
- Klebsiella pneumoniae and Proteus mirabilis : Similar susceptibility patterns were observed, indicating broad-spectrum activity within certain bacterial families .
Resistance Patterns
The emergence of antimicrobial resistance is a significant concern with the use of cephapirin. Research indicates that while cephapirin is effective against many strains, the potential for resistance development exists, particularly with prolonged use:
- A study highlighted the risk of selecting for extended-spectrum beta-lactamase (ESBL) producing bacteria when using cephapirin in dairy settings .
- Monitoring programs have been established to track resistance patterns among common pathogens associated with mastitis and other infections in livestock .
Table 1: Summary of Clinical Efficacy Studies
Methodological Advances
Recent advancements have focused on developing sensitive methods for quantifying cephapirin levels in biological samples. For instance:
生化学分析
Biochemical Properties
Cephapirin has a wide spectrum of activity against gram-positive and gram-negative organisms . It is more resistant to beta-lactamases than penicillins, making it effective against staphylococci, with the exception of methicillin-resistant staphylococci . The bactericidal activity of Cephapirin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .
Cellular Effects
Cephapirin exerts its effects on various types of cells, primarily bacterial cells. It inhibits cell wall synthesis, leading to the death of the bacteria . It is used in the treatment of infections caused by susceptible bacteria . Adverse reactions include hypersensitivity reactions and alterations to liver function .
Molecular Mechanism
The molecular mechanism of Cephapirin involves the inhibition of cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria . This binding disrupts the cross-linking of peptidoglycan strands, leading to the accumulation of precursors and ultimately compromising the cell wall’s stability .
Temporal Effects in Laboratory Settings
In a study aimed at capturing the temporal pattern of Cephapirin excretion in dairy cows following intramammary infusion, peak excretion was observed on day 1 following intramammary infusion and decreased sharply thereafter . This indicates that the effects of Cephapirin can change over time in a laboratory setting.
Dosage Effects in Animal Models
In a 6-month intramuscular study with doses of 0, 100, 200, and 400 mg/kg bw/day, severe anemia was observed in some of the animals at all dose levels . This suggests that the effects of Cephapirin can vary with different dosages in animal models.
Metabolic Pathways
Cephapirin is metabolized to its major metabolite, desacetylcephapirin . This metabolic process occurs in the liver . Desacetylcephapirin is 50% as active as the parent compound .
Transport and Distribution
Cephapirin is typically administered as its sodium salt, Cephapirin sodium, which is highly soluble in water . This solubility ensures rapid absorption and distribution in the body following intravenous and intramuscular injections .
Subcellular Localization
Given its mechanism of action, it can be inferred that Cephapirin localizes to the cell wall in bacterial cells, where it binds to penicillin-binding proteins (PBPs) to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions: Cefapirin is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves reacting 7-ACA with bromoacetyl chloride to form an amide. This amide is then reacted with 4-thiopyridine to yield cefapirin .
Industrial Production Methods: The industrial production of cefapirin involves the isoelectric point crystallization method to obtain high-purity cefapirin sodium A type crystal compound . This method ensures the production of cefapirin with high purity and consistent quality.
化学反応の分析
反応の種類: セファピリンは、次のようなさまざまな化学反応を起こします。
酸化: セファピリンは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応により、セファピリンは、薬理作用が異なる還元型に変換されます。
置換: 置換反応は、セファピリン中の特定の官能基を他の基と置き換えることで、その化学的性質を変えます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応には、多くの場合、ハロゲンや求核剤などの試薬が制御された条件下で使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、セファピリンのさまざまな誘導体があり、化学構造が修飾されており、生物学的活性が異なる可能性があります。
類似化合物との比較
Cefazolin: A first-generation cephalosporin with a broad spectrum of activity against gram-positive bacteria.
Cefradine: Another first-generation cephalosporin used to treat various bacterial infections.
Cefpiramide: A cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Cefapirin: Cefapirin is unique due to its specific binding affinity for penicillin-binding proteins and its effectiveness against a wide range of bacteria. Its use in veterinary medicine, particularly for treating bovine mastitis, also sets it apart from other cephalosporins .
生物活性
Cephapirin is a semisynthetic cephalosporin antibiotic primarily used in veterinary medicine, particularly for treating mastitis in dairy cows. This article delves into the biological activity of cephapirin, focusing on its pharmacokinetics, efficacy in different animal models, adverse effects, and comparative studies with other antibiotics.
Pharmacokinetics and Metabolism
Cephapirin is metabolized primarily to desacetylcephapirin in various species, including mice, rats, dogs, and humans. Studies indicate that the extent of deacetylation decreases from rodents to dogs and then to humans. The kidney plays a crucial role not only in excretion but also in the metabolism of cephapirin. The half-life of cephapirin ranges from 0.5 to 2 hours, with approximately 90% absorption noted in humans following subcutaneous administration .
Efficacy in Treating Mastitis
Case Study: Efficacy in Dairy Cows
A study conducted on dairy cows chronically infected with Staphylococcus aureus demonstrated that a 5-day treatment regimen with cephapirin sodium significantly improved cure rates compared to untreated controls. The bacteriological cure rate was 25.8% in treated cows versus 3.3% in controls (P = 0.013). Notably, quarter cure rates at the first sampling post-treatment were 77.6% for treated cows compared to 18% for controls (P < 0.0001) .
Adverse Effects
While cephapirin is generally well-tolerated, some adverse effects have been reported. A study involving 132 patients indicated that 3.5% experienced reversible neutropenia after high doses over extended periods. Symptoms included severe agranulocytosis and maculopapular rash, particularly among female patients . In animal studies, cephapirin administration led to increased incidences of vomiting and weight loss in dogs at higher doses .
Comparative Studies
Noninferiority Trials
A noninferiority trial compared cephapirin with ceftiofur for treating nonsevere clinical mastitis. The results showed that cephapirin was noninferior to ceftiofur regarding bacteriological cure rates for gram-positive infections. However, ceftiofur was more effective against gram-negative cases .
Research Findings Summary
Parameter | Cephapirin | Ceftiofur |
---|---|---|
Bacteriological Cure Rate | 25.8% (vs control: 3.3%) | Higher for gram-negative cases |
Quarter Cure Rate | 77.6% (vs control: 18%) | Not specified |
Adverse Effects | Neutropenia (3.5%), vomiting | Vomiting at high doses |
Metabolism | Primarily desacetylcephapirin | Similar metabolic pathway |
特性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/t13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLLWWBDSUHNEB-CZUORRHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24356-60-3 (mono-hydrochloride salt) | |
Record name | Cefapirin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9022784 | |
Record name | Cephapirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cephapirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER /CEPHAPIRIN SODIUM/, VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID; INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/, 1.51e-01 g/L | |
Record name | Cefapirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHAPIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cephapirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cephapirin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs)., ... VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR ... IT DOES NOT SUPPRESS BREAKDOWN OF PENICILLIN G BY STAPHYLOCOCCAL PENICILLINASE. CEPHALOSPORIN C & ITS SEMISYNTHETIC CONGENERS INDUCE SYNTH OF PENICILLINASE BY B CEREUS & STAPH AUREUS. /CEPHALOSPORIN C/, ... ENZYME ACTING SPECIFICALLY ON CEPHALOSPORIN C TO DESTROY ITS ANTIBACTERIAL ACTIVITY. THIS SUBSTANCE, CEPHALOSPORINASE IS ALSO BETA-LACTAMASE. MOST PREPN OF ENZYME ALSO EXHIBIT PENICILLINASE ACTIVITY, & SOME MICROORGANISMS PRODUCE ONE BETA-LACTAMASE THAT ACTS ON BOTH PENICILLIN & CEPHALOSPORINS. /CEPHALOSPORIN C/, Bactericidal; action depends on ability to reach and bind pencillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ | |
Record name | Cefapirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHAPIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
21593-23-7 | |
Record name | Cephapirin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21593-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefapirin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefapirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01139 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephapirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefapirin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHAPIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89B59H32VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CEPHAPIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3215 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cephapirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。